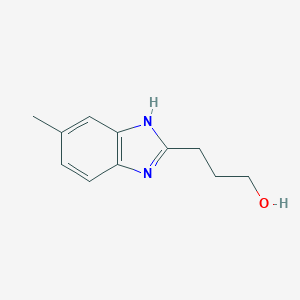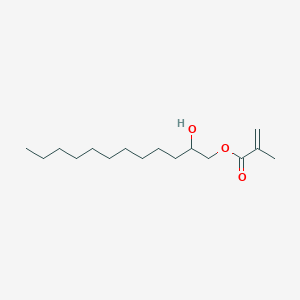
2-Hydroxydodecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxydodecyl methacrylate (HDDMA) is a monomer that is widely used in the synthesis of various polymers. It is a hydrophobic monomer that has a long alkyl chain and a hydroxyl group, which makes it an excellent candidate for the preparation of hydrophobic polymers. HDDMA has been extensively studied in the field of polymer science due to its unique chemical structure and properties.
Mécanisme D'action
2-Hydroxydodecyl methacrylate acts as a cross-linking agent in the synthesis of polymers and hydrogels. It reacts with the polymer chains to form covalent bonds, which increases the mechanical strength and stability of the polymer. 2-Hydroxydodecyl methacrylate also improves the hydrophobicity of the polymer, which makes it useful in applications where water resistance is required.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Hydroxydodecyl methacrylate. However, studies have shown that it is biocompatible and does not cause any significant toxicity or adverse effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxydodecyl methacrylate in lab experiments include its ability to improve the mechanical properties and hydrophobicity of polymers and hydrogels. It is also relatively easy to synthesize and purify. The limitations of 2-Hydroxydodecyl methacrylate include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-Hydroxydodecyl methacrylate. One direction is to explore its applications in the preparation of new hydrophobic polymers and hydrogels. Another direction is to investigate its potential as a cross-linking agent in the synthesis of other materials, such as metal-organic frameworks. Furthermore, the toxicity and biocompatibility of 2-Hydroxydodecyl methacrylate need to be further studied to ensure its safety in biomedical applications.
Méthodes De Synthèse
2-Hydroxydodecyl methacrylate can be synthesized by the reaction of methacrylic acid with 2-dodecanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation. The yield of 2-Hydroxydodecyl methacrylate can be improved by optimizing the reaction conditions, such as the ratio of reactants, the type of catalyst, and the reaction time.
Applications De Recherche Scientifique
2-Hydroxydodecyl methacrylate has been widely used in the field of polymer science for the preparation of various hydrophobic polymers. It is also used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. 2-Hydroxydodecyl methacrylate has also been used in the preparation of dental composites, where it improves the mechanical properties and reduces the water uptake of the composite.
Propriétés
Numéro CAS |
13438-18-1 |
|---|---|
Nom du produit |
2-Hydroxydodecyl methacrylate |
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
2-hydroxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
Clé InChI |
RDFIICFCNKXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
SMILES canonique |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Autres numéros CAS |
13438-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



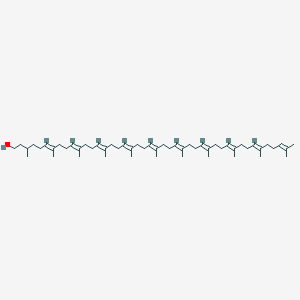
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
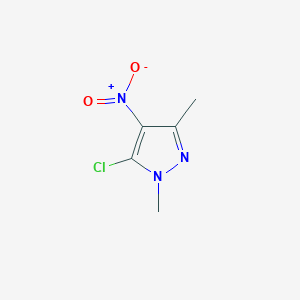
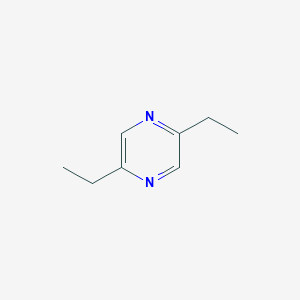
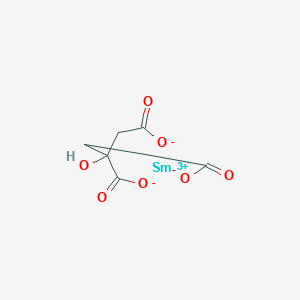
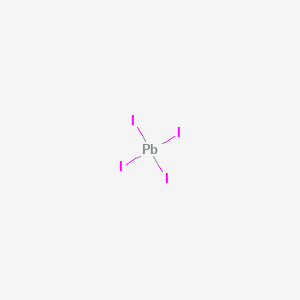
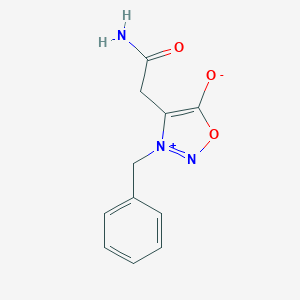
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
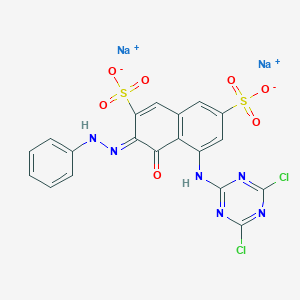
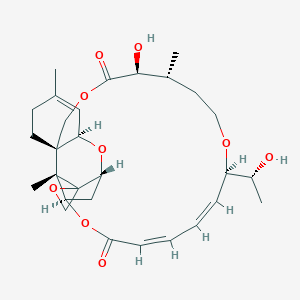
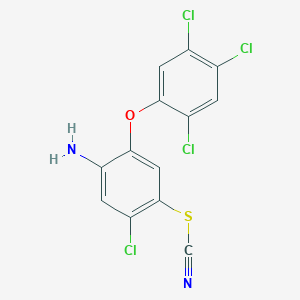
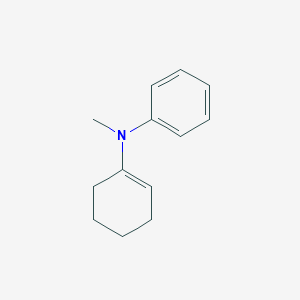
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
